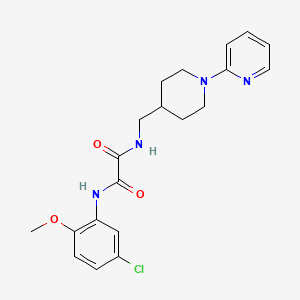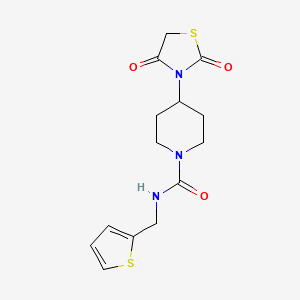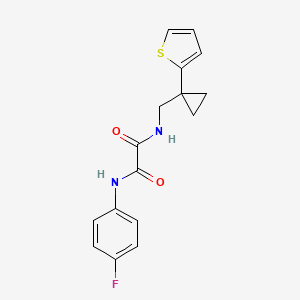![molecular formula C20H18ClN3O3S B2431600 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-88-9](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholine ring, and a quinazolinone ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, enamines can react with acid halides to form 1,3-diketones and α, β-unsaturated Michael acceptors to form 1,5-dicarbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups could influence its solubility, while the presence of aromatic rings could influence its stability .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, demonstrating regioselective reactions with halogens and other compounds (Kut, Onysko, & Lendel, 2020).
- Characterization and Optimization : Noolvi and Patel (2013) focused on the synthesis, characterization, and method optimization of quinazoline derivatives, including those similar to the compound , for anticancer activity (Noolvi & Patel, 2013).
- Molecular Modifications : Maarouf, El‐Bendary, and Goda (2004) synthesized various quinazolin‐4(3H)‐one derivatives and studied their chemical properties, indicating the versatility of these compounds (Maarouf, El‐Bendary, & Goda, 2004).
Biological Activities
- Antihistamine Potential : Alagarsamy, Narendhar, Sulthana, and Solomon (2014) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antihistamine activities, showing significant potential in this area (Alagarsamy et al., 2014).
- Diuretic Activity : Research by Eisa, El-Ashmawy, Tayel, El-Magd, and El-kashef (1996) on quinazoline derivatives, which include similar structural features, demonstrated potential diuretic activity (Eisa et al., 1996).
Medical Imaging
- Positron Emission Tomography : Holt, Ravert, Dannals, and Pomper (2006) synthesized [11C]gefitinib, a compound structurally related to quinazolin-4-one, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (Holt et al., 2006).
Enzyme Inhibition
- Chymase Inhibition : Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, Arakawa (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).
Antimicrobial Properties
- Antimicrobial Activity : Kapoor, Nabi, Gupta, and Gupta (2017) synthesized quinazolinone peptide derivatives and evaluated their antimicrobial potential, demonstrating effectiveness against various bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the addition of morpholine-4-carbonyl chloride to the resulting intermediate. The final product is obtained by the addition of sulfur to the intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "morpholine-4-carbonyl chloride", "sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 2: Addition of morpholine-4-carbonyl chloride to the intermediate obtained in step 1 in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 3: Addition of sulfur to the intermediate obtained in step 2 in the presence of a suitable base to form the final product, 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
422528-88-9 |
Product Name |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C20H18ClN3O3S |
Molecular Weight |
415.89 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |
InChI Key |
QUEIRHIOGNCFQY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)
![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2431526.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2431527.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2431528.png)



![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)